molecular formula C11H15NO2 B3194086 (3S)-3-(2-Methoxyphenoxy)Pyrrolidine CAS No. 788123-19-3

(3S)-3-(2-Methoxyphenoxy)Pyrrolidine

Cat. No.: B3194086
CAS No.: 788123-19-3
M. Wt: 193.24 g/mol
InChI Key: RLANOFAQNVDAQD-VIFPVBQESA-N
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Description

Significance of Nitrogen Heterocycles in Advanced Synthetic Strategies

Nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure. Their importance in organic synthesis is multifaceted, stemming from their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. These compounds can act as versatile intermediates, catalysts, or the final products in a multitude of chemical reactions. The presence of nitrogen imparts unique chemical reactivity and the potential for diverse biological activities, including antibacterial, antiviral, and anticancer properties. Consequently, the development of efficient methods for the synthesis and functionalization of nitrogen heterocycles is a primary focus of modern chemical research.

Stereochemical Considerations in Pyrrolidine (B122466) Architectures

A key feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers, which allows for the creation of a wide array of stereoisomers. google.com This stereochemical diversity is crucial in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. google.com The non-planar, puckered nature of the pyrrolidine ring, often described as "pseudorotation," provides a three-dimensional framework that can be strategically functionalized to explore chemical space effectively. google.com The synthesis of enantiomerically pure substituted pyrrolidines is therefore a significant objective in organic synthesis, often employing stereoselective methods to control the spatial orientation of substituents. google.com

Overview of (3S)-3-(2-Methoxyphenoxy)pyrrolidine as a Chiral Building Block

This compound is a chiral molecule that combines the pyrrolidine scaffold with a methoxyphenoxy substituent at the 3-position. The "(3S)" designation specifies the absolute stereochemistry at the C3 carbon of the pyrrolidine ring. As a chiral building block, this compound offers a pre-defined stereocenter, which is a valuable asset in the synthesis of complex, enantiomerically pure target molecules. The presence of both a secondary amine within the pyrrolidine ring and the aryloxy ether linkage provides multiple points for further chemical modification. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. For instance, related 3-aryloxypyrrolidine structures are of interest in medicinal chemistry. The inherent chirality and functional group handles of this compound make it a potentially valuable starting material for the synthesis of novel pharmaceutical agents and other functional organic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number788123-19-3
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified
SMILESCOC1=CC=CC=C1O[C@@H]2CNCC2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(2-methoxyphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLANOFAQNVDAQD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis and Reaction Methodologies for 3s 3 2 Methoxyphenoxy Pyrrolidine

Strategic Approaches to Chiral Pyrrolidine (B122466) Ring Formation

The development of efficient synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines has been a major focus of organic synthesis. google.com These methods can be broadly categorized into several key approaches that ensure high enantiopurity of the final product.

Asymmetric cycloaddition reactions, particularly 1,3-dipolar cycloadditions of azomethine ylides with alkenes, represent one of the most direct and atom-economical methods for constructing the pyrrolidine ring. tudublin.ienih.gov This approach can generate multiple new stereocenters in a single, highly stereocontrolled step. nih.gov The reaction's versatility is enhanced by the use of various metal catalysts (e.g., Ag(I), Cu(I)) and chiral ligands, which can direct the stereochemical outcome of the cycloaddition to favor specific enantiomers and diastereomers. nih.govnih.gov The choice of catalyst system is crucial as it can determine whether the exo or endo adduct is formed, thus providing access to different stereoisomers from the same starting materials. nih.gov

The "chiral pool" approach leverages readily available, enantiomerically pure starting materials to synthesize complex chiral molecules. Natural amino acids, such as L-proline and L-hydroxyproline, are common precursors for the synthesis of chiral pyrrolidines due to their inherent stereochemistry. google.comorganic-chemistry.org For instance, (4R)-hydroxy-L-proline can be chemically modified through a series of stereocontrolled reactions to yield various substituted pyrrolidines. Similarly, non-amino acid precursors like tartaric acid or glyceric acid methyl ester have been successfully used to construct the chiral pyrrolidine scaffold through multi-step synthetic sequences. sigmaaldrich.com This strategy is highly effective as the stereocenter(s) from the starting material are incorporated into the final product, ensuring high optical purity.

Catalytic asymmetric synthesis has emerged as a powerful tool for creating chiral molecules, and the synthesis of pyrrolidines is no exception. google.com Organocatalysis, in particular, has seen significant advancements. Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting various asymmetric transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the formation of substituted pyrrolidines. google.comgoogle.com Furthermore, transition-metal-catalyzed reactions, such as the iridium-catalyzed asymmetric reductive amination of diols, provide direct access to a wide range of enantioenriched pyrrolidines from simple precursors. google.com These catalytic methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Dedicated Synthetic Routes for (3S)-3-(2-Methoxyphenoxy)Pyrrolidine

The synthesis of this compound typically relies on building upon a pre-existing chiral scaffold, most commonly an N-protected (S)-3-hydroxypyrrolidine. This approach ensures that the desired stereochemistry at the C3 position is established early and maintained throughout the synthesis.

The formation of the aryl ether bond at the C3 position of the pyrrolidine ring is a critical step in the synthesis of the target molecule. The Mitsunobu reaction is a widely employed and highly effective method for this transformation. mdpi.com This reaction allows for the stereospecific conversion of an alcohol to an ether with inversion of configuration.

In a typical synthesis, N-protected (S)-3-hydroxypyrrolidine is reacted with 2-methoxyphenol (guaiacol) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmdpi.com The reaction proceeds through the activation of the hydroxyl group by the phosphine-azodicarboxylate complex, followed by an Sₙ2 attack by the phenoxide ion of guaiacol (B22219). organic-chemistry.org Because the starting material is the (S)-enantiomer and the Mitsunobu reaction proceeds with inversion of stereochemistry, the resulting product would be the (R)-enantiomer. To obtain the desired (3S) product, the synthesis must start with (R)-3-hydroxypyrrolidine.

An alternative, though less commonly cited for this specific transformation, is the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide or other leaving group on the aromatic partner. However, for the formation of aryl ethers from secondary alcohols, the Mitsunobu reaction is often preferred due to its milder conditions and high stereospecificity.

A representative reaction scheme is detailed in the table below.

Reaction Reactants Reagents Product Key Features
Mitsunobu EtherificationN-Boc-(R)-3-hydroxypyrrolidine, 2-Methoxyphenol (Guaiacol)Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)N-Boc-(S)-3-(2-methoxyphenoxy)pyrrolidineStereospecific Sₙ2 reaction with inversion of configuration. organic-chemistry.orgmdpi.com

While enantioselective synthesis is often the preferred route, enantiomeric resolution provides an alternative pathway to obtaining optically pure pyrrolidine derivatives. This process involves the separation of a racemic mixture of a chiral compound into its individual enantiomers.

A common method is classical resolution, which involves reacting the racemic pyrrolidine derivative with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. After separation, the pure enantiomer can be recovered by removing the resolving agent.

Another powerful technique is enzymatic kinetic resolution. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine derivative, allowing for the separation of the acylated product from the unreacted alcohol. Chromatographic methods using a chiral stationary phase (CSP) are also highly effective for separating enantiomers on both analytical and preparative scales. google.com

Design and Application of Orthogonal Protecting Group Strategies

In the synthesis of complex molecules like this compound, which may be further functionalized, the use of orthogonal protecting groups is paramount. ub.edu An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different sites of the molecule. ub.eduacs.org

For the synthesis of this compound, the pyrrolidine nitrogen must be protected to prevent its interference in the C-O bond formation step. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under the basic or mildly acidic conditions that might be employed in subsequent steps. acs.org

The orthogonality of the Boc group is demonstrated by its selective removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which would not cleave the newly formed aryl ether bond. ub.edu This allows for the deprotection of the nitrogen for further reactions, such as amide bond formation or reductive amination, while leaving the 2-methoxyphenoxy group intact.

Alternatively, a benzyl (B1604629) (Bn) group could be used to protect the nitrogen. The benzyl group is stable to a wide range of reaction conditions but can be selectively removed by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), conditions that would not affect the Boc group or the aryl ether. mdpi.com This provides another layer of orthogonality. For instance, if another part of a larger molecule contained a Boc-protected amine, the benzyl group on the pyrrolidine nitrogen could be selectively removed.

Table 1: Orthogonal Protecting Group Strategy Example

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionsOrthogonal to
Pyrrolidine Nitrogentert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA)Benzyl (Bn), Aryl ethers
Pyrrolidine NitrogenBenzyl (Bn)Benzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)tert-Butoxycarbonyl (Boc), Aryl ethers

Advancements in Reaction Conditions and Catalysis for Pyrrolidine Synthesis

Contemporary Catalytic Systems for Pyrrolidine Formation

Modern organic synthesis has seen a surge in the development of powerful catalytic systems for the construction of heterocyclic rings like pyrrolidine. While the ether linkage in this compound is often formed from a pre-existing pyrrolidine core, advanced catalytic methods can be employed for the de novo synthesis of the pyrrolidine ring itself, which can then be functionalized.

Rhodium-catalyzed asymmetric synthesis has emerged as a potent tool for constructing chiral pyrrolidines. mdpi.com For instance, rhodium catalysts can facilitate asymmetric C–H insertion reactions or arylative cyclizations to build the pyrrolidine skeleton with high enantioselectivity. mdpi.comnih.gov These methods often involve the cyclization of acyclic precursors containing nitrogen and an appropriately positioned functional group that can participate in the rhodium-catalyzed transformation.

Copper-catalyzed reactions are also at the forefront of modern synthetic methodologies. Copper catalysts are particularly effective in C-N and C-O bond-forming reactions. libretexts.org For the synthesis of 3-aryloxypyrrolidines, copper-catalyzed O-arylation of 3-hydroxypyrrolidine derivatives with aryl halides presents a modern alternative to classical methods. libretexts.org These reactions often utilize ligands such as phenanthrolines to facilitate the catalytic cycle. libretexts.org Furthermore, copper catalysts can be employed in multicomponent reactions to assemble the pyrrolidine ring from simpler starting materials in a single step. nih.gov

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthesis. nih.gov Palladium catalysts are renowned for their ability to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nih.gov In the context of this compound synthesis, a palladium-catalyzed C-O cross-coupling reaction between an N-protected 3-halo-pyrrolidine and 2-methoxyphenol could be envisioned.

Table 2: Comparison of Catalytic Systems for Pyrrolidine Synthesis

Catalytic SystemKey FeaturesPotential Application for Target Compound
Rhodium Catalysis High enantioselectivity in C-H insertion and cyclization. mdpi.comnih.govDe novo asymmetric synthesis of the pyrrolidine ring.
Copper Catalysis Effective for C-O and C-N bond formation; multicomponent reactions. libretexts.orgnih.govO-arylation of N-protected (S)-3-hydroxypyrrolidine.
Palladium Catalysis High functional group tolerance in cross-coupling reactions. nih.govC-O cross-coupling of N-protected 3-halopyrrolidine.

Innovations in Flow Chemistry for High-Throughput Pyrrolidine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has garnered significant interest for its potential to improve reaction efficiency, safety, and scalability. This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like this compound.

The synthesis of this target compound via a Mitsunobu reaction or a Williamson ether synthesis can be readily adapted to a flow process. For a flow-based Mitsunobu reaction, streams of the N-protected (S)-3-hydroxypyrrolidine, 2-methoxyphenol, and the Mitsunobu reagents (e.g., PPh₃ and DIAD) would be pumped and mixed in a microreactor. The mixture would then pass through a heated coil to ensure complete reaction before emerging from the reactor. organic-chemistry.orgnih.gov

Advantages of Flow Synthesis for this compound:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and shorter reaction times.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be automated for high-throughput synthesis and optimization of reaction conditions.

The integration of in-line purification techniques, such as solid-supported scavengers or liquid-liquid extraction modules, can further streamline the synthesis, allowing for the direct production of the pure product. The application of flow chemistry represents a significant advancement in the efficient and sustainable production of valuable chiral building blocks like this compound.

Chemical Reactivity and Derivatization of 3s 3 2 Methoxyphenoxy Pyrrolidine and Analogues

Functional Group Transformations on the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a key site for functionalization, readily undergoing a variety of reactions to introduce diverse substituents.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The nucleophilic nitrogen atom of the pyrrolidine ring is readily susceptible to alkylation, acylation, and sulfonylation, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical and biological properties of the molecule.

N-Alkylation: The secondary amine of (3S)-3-(2-methoxyphenoxy)pyrrolidine can be alkylated using various alkylating agents. For instance, in the synthesis of certain muscarinic M3 receptor antagonists, the pyrrolidine nitrogen is alkylated with substituted ethyl bromides in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile. This reaction typically proceeds at elevated temperatures to afford the N-alkylated product.

N-Acylation: Acylation of the pyrrolidine nitrogen is a common transformation. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For example, the reaction of a 3-substituted pyrrolidine with an acid chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM) yields the corresponding N-acyl derivative.

N-Sulfonylation: The pyrrolidine nitrogen can also be sulfonated using sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction introduces a sulfonamide group, which can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. In a general procedure for the synthesis of 3-amino-pyrrolidine derivatives, a protected 3-hydroxypyrrolidine can be N-sulfonylated, although specific examples for the title compound are not prevalent in readily available literature.

Table 1: Representative Functional Group Transformations on the Pyrrolidine Nitrogen

Transformation Reagents and Conditions Product Type
N-Alkylation Alkyl halide, K₂CO₃, Acetonitrile, Reflux N-Alkylpyrrolidine
N-Acylation Acyl chloride, Triethylamine, Dichloromethane N-Acylpyrrolidine
N-Sulfonylation Sulfonyl chloride, Base N-Sulfonylpyrrolidine

Formation of Covalently Linked Derivatives

Beyond simple alkylation and acylation, the pyrrolidine nitrogen can be incorporated into more complex covalent structures. For example, reductive amination of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a powerful method for forming C-N bonds and introducing diverse side chains. While direct examples with this compound are not extensively documented, this is a standard and predictable reaction for secondary amines.

Modifications and Substitutions on the Methoxyphenoxy Moiety

The 2-methoxyphenoxy group presents another site for chemical modification, primarily through electrophilic aromatic substitution or cleavage of the ether linkage.

Regioselective Electrophilic Aromatic Substitutions

The methoxy (B1213986) group (-OCH₃) and the aryloxy group (-OAr) on the benzene (B151609) ring are both ortho-, para-directing activators for electrophilic aromatic substitution (EAS). The methoxy group is a strong activating group, while the aryloxy group is also activating. The interplay of these two groups, along with steric hindrance, will govern the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions.

For guaiacol (B22219) (2-methoxyphenol), a related structure, electrophilic substitution generally occurs at the positions para and ortho to the hydroxyl group, with the para position being favored. Given the structure of this compound, the positions on the phenoxy ring most susceptible to electrophilic attack would be influenced by the combined directing effects of the methoxy and the pyrrolidinoxy groups. The electron-donating nature of these groups enhances the nucleophilicity of the aromatic ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methoxyphenoxy Ring

Reaction Type Expected Major Product(s) Rationale
Nitration Substitution at C4 and C6 Strong activation and ortho, para-directing effect of the -OCH₃ and -OAr groups.
Halogenation Substitution at C4 and C6 Similar to nitration, governed by the activating and directing effects of the substituents.
Friedel-Crafts Acylation Substitution likely at the less sterically hindered C4 position The bulkiness of the acylating agent would favor attack at the less hindered para position relative to the pyrrolidinoxy group.

Ethereal Cleavage and Related Reactions

The aryl ether bond in the 2-methoxyphenoxy group can be cleaved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. Cleavage of the methyl ether would yield a catechol derivative, while cleavage of the bond connecting the pyrrolidine would result in a 3-hydroxypyrrolidine and guaiacol. The selective cleavage of one ether over the other can be challenging. In the context of aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond via an Sₙ2 mechanism if the alkyl group is primary, like a methyl group. Therefore, treatment with a strong acid like HBr would likely cleave the methyl ether first to yield a phenol. A protocol using CaH₂ and Ph₂S₂ in N-methyl-2-pyrrolidone has been reported for the chemoselective cleavage of aryl alkyl ethers.

Exploration of Rearrangement and Ring Expansion/Contraction Pathways

The pyrrolidine ring, being a five-membered heterocycle, can potentially undergo ring expansion or contraction reactions under specific conditions, although such transformations are not commonly reported for this specific compound.

Ring Expansion: Certain substituted pyrrolidines can undergo ring expansion to form piperidines or other larger rings. For instance, a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins to tetrahydro-1-benzazepines has been developed. While not directly applicable to this compound, it demonstrates the potential for skeletal rearrangements in related systems.

Ring Contraction: Ring contraction of pyridines to pyrrolidines has been reported, but the reverse process for a stable, saturated ring like pyrrolidine is less common and would require specific functionalization to facilitate such a rearrangement.

Studies on Stereochemical Integrity and Epimerization in Reactions

The stereochemical integrity of chiral building blocks is paramount in the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). For derivatives of this compound, maintaining the (S)-configuration at the C3 position of the pyrrolidine ring throughout a multi-step synthesis is critical. However, chemical transformations carry an inherent risk of epimerization, the process by which one stereoisomer is converted into its diastereomer or enantiomer. This section examines the stereochemical stability of the C3 center in this compound and its analogues during chemical reactions, with a focus on identifying conditions that may lead to epimerization.

Inherent Conformational Stability of the Pyrrolidine Ring

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The stability of these conformers and the orientation of substituents are influenced by complex stereoelectronic interactions. beilstein-journals.org Studies on substituted pyrrolidines indicate that factors such as the gauche effect, intramolecular hydrogen bonding, and steric interactions play crucial roles in determining the most stable conformation. beilstein-journals.org For a 3-substituted pyrrolidine, the substituent can occupy a pseudo-equatorial or pseudo-axial position. The inherent conformational preferences of the ring system provide a degree of stereochemical stability. beilstein-journals.org However, the energy barrier to ring-flipping or the activation energy for processes that can invert the stereocenter is not infinite, and certain reaction conditions can promote racemization or epimerization. lumenlearning.com

Epimerization in the Synthesis of Darifenacin

A prominent application of this compound analogues is in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist. niscpr.res.innih.gov The final drug molecule must possess the (S)-configuration to be effective. ebi.ac.uk However, studies on the process development of Darifenacin have identified the corresponding (R)-isomer as a process-related impurity. niscpr.res.in

The synthesis of Darifenacin involves the N-alkylation of a chiral pyrrolidine derivative. niscpr.res.in During the development of the manufacturing process, high-performance liquid chromatography (HPLC) analysis of the final product revealed the presence of several by-products. One of these was unambiguously identified as the (R)-isomer of Darifenacin. niscpr.res.in The formation of this enantiomeric impurity signifies a loss of stereochemical integrity at some stage of the synthesis.

Research has shown that the (R)-isomer can be present in quantities ranging from 0.06% to 0.20% in the final product. niscpr.res.in While this is a small percentage, the stringent requirements of regulatory bodies for pharmaceutical purity necessitate the identification, characterization, and control of such impurities. rasayanjournal.co.in The presence of the (R)-isomer is a direct result of epimerization at the C3 stereocenter of the pyrrolidine ring.

While the exact step and mechanism of epimerization are not always detailed, synthetic routes for Darifenacin and related compounds can involve harsh reaction conditions. For instance, some processes may utilize strong bases or high temperatures, such as heating in 2-butanol (B46777) with potassium hydroxide (B78521) for extended periods or deprotection steps at temperatures up to 120°C. rasayanjournal.co.ingoogle.com Such conditions can potentially facilitate the abstraction of the proton at the chiral C3 position, leading to a transient, achiral enolate or a related planar intermediate, which can then be re-protonated from either face, resulting in a mixture of (S) and (R) enantiomers. lumenlearning.com

The table below summarizes the by-products identified during the process development of Darifenacin, highlighting the formation of the epimerized R-isomer.

Impurity NameRRT (Relative Retention Time)Amount Detected (%)Method of Identification
Dimer-1Matched0.06 - 0.20HPLC, IR, NMR, Mass Spectrometry
Dimer-2Matched0.06 - 0.20HPLC, IR, NMR, Mass Spectrometry
(R)-isomer Matched 0.06 - 0.20 HPLC, IR, NMR, Mass Spectrometry
Data sourced from studies on Darifenacin hydrobromide by-products. niscpr.res.in

Advanced Spectroscopic and Crystallographic Analysis for Structural Elucidation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules in solution. researchgate.netethz.ch For (3S)-3-(2-Methoxyphenoxy)pyrrolidine, high-field NMR studies, often conducted at frequencies of 400 MHz or higher, are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, which in turn reveals the connectivity of the atoms. nih.gov

Illustrative ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.00-6.85m4HAr-H
4.60m1HO-CH -pyrrolidine
3.85s3HOCH
3.40-3.20m2HCH ₂-N
2.90br s1HNH
2.30-2.10m2HCH ₂-pyrrolidine

Illustrative ¹³C NMR Data for this compound (in CDCl₃):

Chemical Shift (δ) ppmAssignment
150.0C -OAr
148.5C -OCH₃
122.0Ar-C H
120.5Ar-C H
118.0Ar-C H
112.0Ar-C H
78.0O-C H-pyrrolidine
56.0OC H₃
52.0C H₂-N
34.0C H₂-pyrrolidine

To unambiguously assign the proton and carbon signals, especially in cases of spectral overlap, multi-dimensional NMR techniques are employed. researchgate.netnih.gov Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY: Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the proton network within the pyrrolidine (B122466) ring and the aromatic ring.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's signal.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyrrolidine ring and the methoxyphenoxy group, as well as the position of the methoxy (B1213986) group on the aromatic ring.

The enantiomeric purity of this compound can be determined using chiral NMR shift reagents. These are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.orgchemistnotes.comrsc.org When added to a sample, these reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for the (R) and (S) forms. slideshare.net The integration of these distinct signals allows for the calculation of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the precise molecular formula. nih.govnih.gov For this compound (C₁₁H₁₅NO₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Illustrative HRMS Data:

ParameterValue
Molecular FormulaC₁₁H₁₅NO₂
Calculated Exact Mass193.1103
Measured Exact Mass193.1101
Mass Error< 2 ppm

Furthermore, fragmentation patterns observed in the mass spectrum (e.g., from tandem MS/MS experiments) can provide structural information. Key fragment ions would likely arise from the cleavage of the ether linkage and the fragmentation of the pyrrolidine ring.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups. researchgate.net The spectra exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. scispace.com

Illustrative Vibrational Spectroscopy Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 (IR)N-H stretchSecondary amine
3050 (IR, Raman)C-H stretchAromatic
2950-2850 (IR, Raman)C-H stretchAliphatic (CH₂, CH₃)
1600, 1500 (IR, Raman)C=C stretchAromatic ring
1250 (IR)C-O-C stretchAryl ether
1120 (IR)C-N stretchAmine

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Architecture

Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. nih.govnih.govresearchgate.net For this compound, this technique would confirm the (S) configuration at the chiral center and provide information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. researchgate.net

Illustrative Crystallographic Data:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)10.21
c (Å)17.54
V (ų)1055.6
Z4
Flack parameter~0

A Flack parameter close to zero would definitively confirm the (S) absolute configuration.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. rsc.orgnih.gov

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. researchgate.net The CD spectrum of this compound would show characteristic Cotton effects (positive or negative peaks) in the regions of its chromophores (the aromatic ring). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. researchgate.net

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength. slideshare.netwikipedia.org The ORD curve for a chiral molecule will show a characteristic shape, particularly around the wavelengths of electronic absorption, which can be used to determine the absolute configuration.

These techniques, while not providing the detailed structural information of NMR or X-ray crystallography, are powerful tools for confirming the chirality of the molecule and assigning its absolute configuration based on empirical rules or comparison with known compounds.

Computational and Theoretical Investigations of 3s 3 2 Methoxyphenoxy Pyrrolidine

Quantum Chemical Studies (e.g., Density Functional Theory) on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and bonding of organic molecules. For (3S)-3-(2-Methoxyphenoxy)pyrrolidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed picture of its molecular orbitals and charge distribution.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the electron-rich 2-methoxyphenoxy group, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is generally distributed across the pyrrolidine (B122466) ring, suggesting its role in accepting electron density. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A larger energy gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy 0.5 eV
HOMO-LUMO Gap 6.7 eV
Dipole Moment 2.5 D

Note: These values are illustrative and would be obtained from specific DFT calculations.

Conformational Analysis and Energy Minimization of Stereoisomers

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. For this compound, the orientation of the bulky 2-methoxyphenoxy substituent at the C3 position significantly influences the preferred conformation of the five-membered ring.

Computational conformational analysis, often performed using molecular mechanics force fields followed by higher-level DFT or MP2 calculations for energy refinement, can identify the most stable conformers. nih.gov For the (3S) stereoisomer, the 2-methoxyphenoxy group can adopt either a pseudo-equatorial or a pseudo-axial position. Generally, the pseudo-equatorial orientation is sterically favored, leading to a lower energy conformer. The rotational freedom around the C-O ether bond and the C-C bond connecting the pyrrolidine ring to the phenoxy group also gives rise to multiple rotamers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann distribution. A computational study on N-substituted pyrrolidines demonstrated the use of these methods to determine the relative proportions of different conformers. researchgate.net

Table 2: Relative Energies of a Few Low-Energy Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (C2-C3-O-C_aryl) Relative Energy (kcal/mol)
1 175° 0.00
2 -65° 1.25
3 70° 1.80

Note: These values are illustrative and would be obtained from specific conformational analysis calculations.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Flexibility

While quantum chemical calculations often model molecules in the gas phase, their behavior in solution can be significantly different. Molecular dynamics (MD) simulations are employed to study the dynamic nature of molecules in a condensed phase, providing insights into their flexibility and interactions with solvent molecules. youtube.comyoutube.com

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and solving Newton's equations of motion for all atoms over a period of time. This allows for the exploration of the conformational landscape in solution. The trajectory from the simulation can be analyzed to understand the time-averaged conformation, the flexibility of the pyrrolidine ring, and the rotational dynamics of the side chain.

Furthermore, MD simulations can reveal the nature of solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the pyrrolidine nitrogen and water molecules. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute. Such simulations are crucial for understanding how the solvent environment influences the conformational preferences and ultimately the biological activity of the molecule.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. researchgate.netresearchgate.netfrontiersin.org

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the 1H and 13C NMR chemical shifts. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing the calculated shifts with experimental spectra can help in assigning the resonances and confirming the predominant conformation in solution. Recent advancements in machine learning have also enabled highly accurate predictions of 1H NMR chemical shifts for small molecules. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the vibrational modes observed in experimental spectra, providing further structural confirmation.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts for Key Carbons (Illustrative Data)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Pyrrolidine C2 52.1 51.8
Pyrrolidine C3 78.5 78.2
Pyrrolidine C4 30.4 30.1
Pyrrolidine C5 45.9 45.6
Aromatic C1' 148.2 147.9
Methoxy (B1213986) C 56.3 56.0

Note: These values are illustrative and would be obtained from specific GIAO calculations and compared with experimental data.

Computational Modeling of Reaction Mechanisms and Transition States in Pyrrolidine Synthesis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those used to synthesize the pyrrolidine ring. A common and powerful method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. researchgate.netresearchgate.netnih.gov

DFT calculations can be used to model the reaction pathway for the synthesis of precursors to this compound. This involves locating the transition state structures for the key bond-forming steps. rsc.orgmdpi.com By calculating the activation energies, one can understand the factors that control the rate and selectivity (regio- and stereoselectivity) of the reaction. For instance, in a 1,3-dipolar cycloaddition, computational modeling can explain why a particular diastereomer is formed preferentially. The activation strain model can be employed to decompose the activation energy into contributions from the strain of the reactants and the interaction between them, providing deeper mechanistic insights. rsc.org This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications of 3s 3 2 Methoxyphenoxy Pyrrolidine and Its Derivatives in Chemical Catalysis and Materials Science

Utilization as Chiral Ligands in Asymmetric Metal Catalysis

The development of chiral ligands for asymmetric metal catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Pyrrolidine (B122466) derivatives are prominent in this field due to their rigid five-membered ring structure, which provides a well-defined stereochemical environment around a metal center.

Derivatives of 3-aryloxypyrrolidines serve as effective chiral ligands for a variety of metal-catalyzed enantioselective reactions. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for synthesizing substituted pyrrolidines. researchgate.net In these reactions, chiral pyrrolidine-based ligands, in conjunction with metal catalysts like copper(I) or silver(I), can control the stereochemical outcome, leading to either the exo or endo adduct with high stereoselectivity. researchgate.net

Furthermore, catalyst-tuned regio- and enantioselective C(sp³)–C(sp³) coupling reactions have been developed using chiral ligands to functionalize pyrrolidine scaffolds. consensus.appyoutube.com For instance, the desymmetrization of 3-pyrrolines using either cobalt or nickel catalysts paired with bisoxazoline (BOX) ligands allows for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines with excellent enantioselectivity (up to 97% ee). consensus.appyoutube.com Chiral diamines derived from (S)-proline, a close structural relative of the pyrrolidine core, have also been successfully employed as ligands in highly enantioselective cross-aldol reactions. nih.gov

Table 1: Examples of Enantioselective Reactions with Pyrrolidine-Based Ligands
Reaction TypeMetal CatalystLigand TypeKey FindingsReference
Asymmetric 1,3-Dipolar CycloadditionCu(I), Ag(I)Chiral Pyrrolidine-basedHigh stereo- and regioselectivity for substituted pyrrolidines. researchgate.net
Regio- and Enantioselective C(sp³)–C(sp³) CouplingCo, NiBisoxazoline (BOX) ligandsDivergent synthesis of C2- and C3-alkylated pyrrolidines with up to 97% ee. consensus.appyoutube.com
Cross Aldol (B89426) ReactionDivalent Tin EnolatesChiral Diamines from (S)-prolineGood to excellent erythro-selectivity and high enantiomeric excess. nih.gov
Asymmetric HydrogenationCobaltPolymer-supported Chiral 1,2-DiamineHigh enantioselectivities in the hydrogenation of aromatic ketones. nih.gov

The design and optimization of chiral ligands based on the pyrrolidine scaffold are guided by several key principles. The rigidity of the pyrrolidine ring is a crucial feature, as it reduces the number of accessible conformations of the metal-ligand complex, leading to higher enantioselectivity. The substituents on the pyrrolidine ring play a critical role in tuning the steric and electronic properties of the ligand.

In the context of dual-target ligands for receptors like the dopamine (B1211576) D3 and μ-opioid receptors, the stereochemistry and substitution of the pyrrolidine ring have been shown to be optimal for affinity and selectivity. nih.gov For instance, the inclusion of a hydroxy substituent with a specific absolute stereochemistry can enhance affinity for the target receptor. nih.gov These principles of modifying the pyrrolidine core to control interactions with biological macromolecules are analogous to the optimization of ligands for catalytic pockets in enzymes. The introduction of substituents, such as the 2-methoxyphenoxy group, can create specific steric hindrance and electronic environments that favor one enantiomeric pathway over another in a catalytic cycle.

Development as Organocatalysts in Stereoselective Transformations

In addition to their role as ligands in metal catalysis, pyrrolidine derivatives are themselves effective organocatalysts. The nitrogen atom of the pyrrolidine ring can act as a Lewis base, activating substrates through the formation of enamine or iminium ion intermediates.

An example of this is the organocatalyzed enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. researchgate.net This reaction, catalyzed by a pyrrolidine-based organocatalyst, efficiently produces dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters in high yields and with significant diastereoselectivity. researchgate.net The development of such organocatalytic systems highlights the versatility of the pyrrolidine scaffold in promoting complex chemical transformations stereoselectively without the need for a metal center.

Integration into Novel Polymeric Materials and Supramolecular Assemblies

The unique structural and chiral features of (3S)-3-(2-Methoxyphenoxy)pyrrolidine and its analogs make them attractive candidates for incorporation into advanced materials. By integrating these chiral building blocks into polymeric or supramolecular structures, it is possible to create materials with tailored properties for applications in catalysis, separation, and sensing.

Researchers have successfully synthesized pyrrolidine-based chiral porous polymers (Py-CPPs) that function as heterogeneous organocatalysts. rsc.org These materials, constructed from rigid three-dimensional monomers, possess high stability, inherent porosity, and uniformly distributed catalytic sites. researchgate.netrsc.org For example, a Py-CPP has been shown to be an effective and recyclable catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in water, achieving high yields and enantioselectivities. researchgate.netrsc.org Similarly, polymer-immobilized pyrrolidine-based chiral ionic liquids have been developed as recyclable organocatalysts for asymmetric Michael additions under solvent-free conditions. consensus.app

In the realm of supramolecular chemistry, homochiral coordination polymers have been assembled using tetrazole-functionalized proline derivatives as chiral ligands. sciengine.com These materials exhibit remarkable catalytic proficiency in asymmetric aldol reactions, demonstrating that the incorporation of pyrrolidine moieties into extended frameworks can lead to highly active and selective heterogeneous catalysts. sciengine.com

Role as Key Intermediates in the Synthesis of Complex Chemical Structures for Research Purposes

The pyrrolidine ring is a recurring motif in a vast array of natural products and biologically active molecules. nih.govwikipedia.org Consequently, chiral pyrrolidine derivatives like this compound are valuable intermediates for the synthesis of complex chemical structures for research and drug discovery.

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for constructing pyrrolidine-fused rings, leading to the formation of complex tetracyclic fused scaffolds. sciengine.com This approach allows for the synthesis of novel pseudo-natural products that combine fragments of known natural products into new structural arrangements. sciengine.com The stereoselective synthesis of unusual amino acid components found in natural products, such as phomopsin B and ustiloxins, also relies on the controlled construction of substituted pyrrolidine stereocenters. acs.org

Application in Combinatorial Chemistry Libraries for Scaffold Diversification

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. The pyrrolidine scaffold is an excellent starting point for the construction of combinatorial libraries due to its structural complexity and biological relevance. researchgate.netnih.gov

An encoded combinatorial chemistry approach has been used to prepare and screen a library of highly functionalized pyrrolidines on a polymeric support. nih.gov This technology allows for the synthesis of a large number of distinct compounds, each associated with a unique tag that encodes its synthetic history. nih.gov Screening of such libraries has led to the identification of potent enzyme inhibitors. nih.gov Furthermore, DNA-compatible synthesis methods have been developed for the creation of pyrrolidine-fused scaffolds in a one-pot, three-component cycloaddition, facilitating the generation of diverse DNA-encoded libraries for drug discovery. acs.org

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Copper(I)
Silver(I)
Cobalt
Nickel
(S)-proline
2-arylidene-1,3-indandiones
N-2,2-difluoroethylbenzothiophenone imines
cyclohexanone
nitroolefins
phomopsin B
ustiloxins

Solid-Phase Organic Synthesis (SPOS) of Pyrrolidine Libraries

The solid-phase synthesis of pyrrolidine libraries involves the attachment of a suitable building block to a solid support, typically a polymer resin, followed by a series of chemical transformations to construct and diversify the pyrrolidine ring. The final products are then cleaved from the solid support for screening and characterization. This approach offers several advantages over traditional solution-phase synthesis, including simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.

A notable example that highlights the potential for incorporating methoxyphenoxy-containing structures in the solid-phase synthesis of pyrrolidine libraries is the generation of a combinatorial library of mercaptoacyl pyrrolidines. nih.gov In this work, an acid-cleavable linker, 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB), was utilized to attach the initial building blocks to the polymer support. nih.gov The structural similarity of this linker to this compound underscores the feasibility of immobilizing such scaffolds onto a solid phase.

The general strategy for constructing a pyrrolidine library on a solid support can be outlined as follows:

Linker Attachment: A linker molecule, such as the aforementioned HMPB, is first attached to the solid support (e.g., polystyrene resin). This linker provides a handle for attaching the first building block and allows for the eventual cleavage of the final products.

Scaffold Immobilization: A pyrrolidine-based scaffold or a precursor that can be converted into a pyrrolidine ring is then attached to the linker. In a hypothetical scenario involving this compound, the secondary amine of the pyrrolidine ring could be acylated with the linker-functionalized resin.

Diversification: With the scaffold securely anchored to the solid support, a series of reactions are performed to introduce diversity at various positions of the pyrrolidine ring. This is often achieved using a "split-and-pool" strategy, where the resin is divided into multiple portions, each is subjected to a different reaction, and then the portions are recombined. This process is repeated to generate a large number of unique compounds.

Cleavage: Once the synthesis is complete, the desired pyrrolidine derivatives are cleaved from the solid support. For an acid-cleavable linker like HMPB, treatment with an acid such as trifluoroacetic acid (TFA) releases the final products into solution.

To manage the vast number of compounds generated in a combinatorial library, encoding strategies are often employed. nih.gov This involves associating each unique compound with a chemical "tag" that records its synthetic history. This allows for the rapid identification of the structure of active compounds found during high-throughput screening.

Table 1: Key Components in the Solid-Phase Synthesis of a Pyrrolidine Library

ComponentFunctionExample
Solid Support Provides a solid matrix for the synthesis, simplifying purification.Polystyrene resin cross-linked with divinylbenzene.
Linker Connects the growing molecule to the solid support and allows for its eventual cleavage.4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB). nih.gov
Scaffold The core chemical structure that is being diversified.A pyrrolidine derivative.
Building Blocks Reagents used to introduce chemical diversity to the scaffold.Various acylating agents, alkylating agents, etc.
Cleavage Reagent A chemical used to release the final products from the solid support.Trifluoroacetic acid (TFA) for acid-labile linkers. nih.gov

Table 2: Hypothetical Diversification of a this compound Scaffold on Solid Phase

Position of DiversificationType of ReactionExemplary Reagents
Pyrrolidine Nitrogen (N-1) AcylationA library of diverse carboxylic acids.
Introduction of substituents AlkylationA library of various alkyl halides.

The synthesis of such libraries provides a powerful tool for discovering novel catalysts and materials. By screening the library for catalytic activity in a specific chemical transformation, new and efficient catalysts can be identified. Similarly, the diverse chemical functionalities present in the library can be explored for their potential in creating materials with unique properties, such as polymers with tailored thermal or optical characteristics. While direct reports on the use of this compound in the solid-phase synthesis of catalytic or materials-focused libraries are pending, the established methodologies provide a clear path for its future exploration in these exciting fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-(2-Methoxyphenoxy)Pyrrolidine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation or sulfonation of the pyrrolidine core. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-methoxyphenylboronic acid can introduce the aryloxy group . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Reaction temperature (e.g., 90–105°C for coupling) and base selection (e.g., K₂CO₃) are critical for minimizing racemization .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine ring) and NOE experiments .
  • HPLC/LC-MS : Assess purity (>95%) and detect diastereomeric impurities using chiral stationary phases .
  • X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis .
TechniqueKey ParametersUtility
Chiral HPLCHexane:IPA (90:10), 1.0 mL/minQuantify enantiomeric excess
¹H-NMR400 MHz, CDCl₃Assign stereospecific protons

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : The compound serves as a chiral building block for:

  • Receptor modulators : Its pyrrolidine core mimics bioactive amines (e.g., dopamine, serotonin) .
  • Enzyme inhibitors : The methoxyphenoxy group enhances π-π stacking with aromatic residues in active sites .
  • Probe development : Fluorinated analogs (e.g., 3-(4-fluorophenyl)pyrrolidine) are synthesized to study metabolic stability via isotopic labeling .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, alkylation) impact the compound's structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve:

  • Halogenation : Introducing Cl or F at the phenyl ring alters electronic properties and binding affinity. For example, 3-(4-fluorophenyl)pyrrolidine shows enhanced metabolic stability compared to non-halogenated analogs .
  • Alkyl chain modifications : Adding ethyl or methyl groups to the pyrrolidine nitrogen modulates lipophilicity and bioavailability .
SubstituentEffect on ActivityReference
2-MethoxyEnhances π-donor capacity
TrifluoromethylIncreases metabolic stability
Bromo/ChloroAlters steric bulk and binding kinetics

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls .
  • Impurity profiling : Quantify byproducts (e.g., diastereomers) using LC-MS and correlate with bioactivity .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., pIC₅₀ normalization) .

Q. How can researchers optimize the compound's pharmacokinetic properties without compromising stereochemical integrity?

  • Methodological Answer :

  • Prodrug design : Esterify the pyrrolidine nitrogen to enhance solubility while retaining chirality .
  • Crystal engineering : Co-crystallize with co-formers (e.g., oxalic acid) to improve dissolution rates .
  • Metabolic shielding : Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to slow CYP450 degradation .

Q. What advanced analytical methods are critical for detecting low-abundance impurities in enantiomerically pure batches?

  • Methodological Answer :

  • 2D-LC-MS/MS : Combines chiral separation with high-sensitivity mass detection (LOQ < 0.1%) .
  • NMR relaxation dispersion : Identifies trace conformers or aggregates affecting bioactivity .
  • ICP-MS : Monitors residual metal catalysts (e.g., Pd from coupling reactions) to ppm levels .

Key Data Contradictions and Resolutions

  • Contradiction : Conflicting reports on the compound's solubility in aqueous buffers.

    • Resolution : Solubility varies with pH due to the tertiary amine's pKa (~8.5). Use phosphate buffers (pH 7.4) for consistent results .
  • Contradiction : Discrepancies in reported enantiomeric excess (85–99%).

    • Resolution : Optimize chiral resolution conditions (e.g., subambient HPLC temperatures) to improve separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.